![molecular formula C17H29ClSn B14306094 Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane CAS No. 111108-96-4](/img/structure/B14306094.png)
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, a chlorine atom, and a 2-(3-methylphenyl)ethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane typically involves the reaction of dibutyltin dichloride with 2-(3-methylphenyl)ethylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu2SnCl2+C6H4(CH2CH3)MgBr→Bu2SnCl[C6H4(CH2CH3)]+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state organotin compounds.
Substitution: Nucleophilic substitution reactions can occur at the tin center, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include:
Coordination with DNA and proteins: This can result in the inhibition of DNA replication and protein function.
Generation of reactive oxygen species: This can lead to oxidative stress and cell damage.
Comparaison Avec Des Composés Similaires
- Dibutyltin dichloride
- Dibutyl(chloro)stannane
- Dibutyl(phenyl)stannane
Comparison:
Dibutyltin dichloride: Lacks the 2-(3-methylphenyl)ethyl group, making it less specific in its applications.
Dibutyl(chloro)stannane: Similar structure but without the 2-(3-methylphenyl)ethyl group, leading to different reactivity and applications.
Dibutyl(phenyl)stannane: Contains a phenyl group instead of the 2-(3-methylphenyl)ethyl group, resulting in different chemical properties and uses.
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is unique due to the presence of the 2-(3-methylphenyl)ethyl group, which imparts specific reactivity and applications in various fields of research and industry.
Propriétés
Numéro CAS |
111108-96-4 |
|---|---|
Formule moléculaire |
C17H29ClSn |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
dibutyl-chloro-[2-(3-methylphenyl)ethyl]stannane |
InChI |
InChI=1S/C9H11.2C4H9.ClH.Sn/c1-3-9-6-4-5-8(2)7-9;2*1-3-4-2;;/h4-7H,1,3H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
KMDXJORWXWBNLS-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCC1=CC=CC(=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


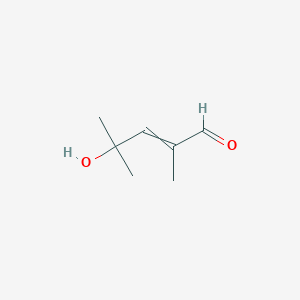
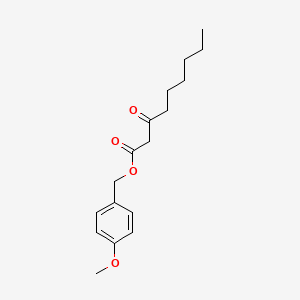
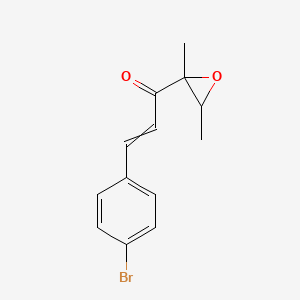
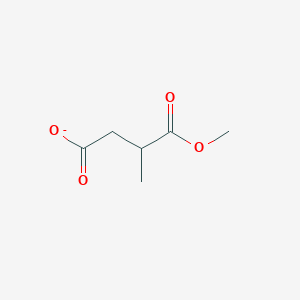
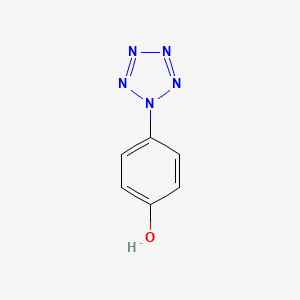

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

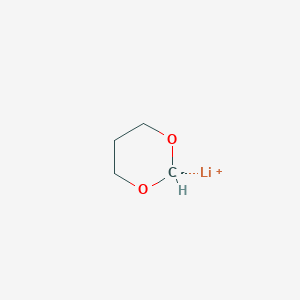
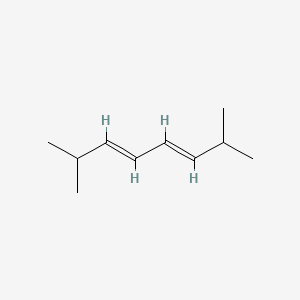
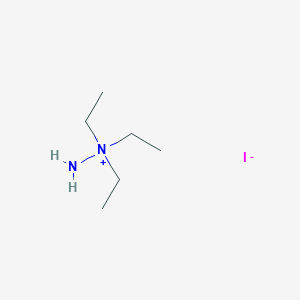
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
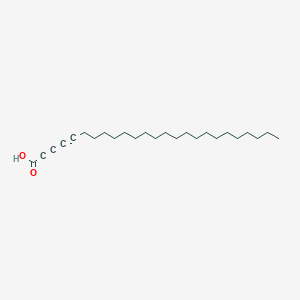
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
